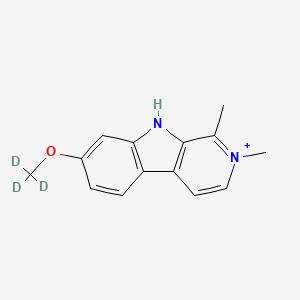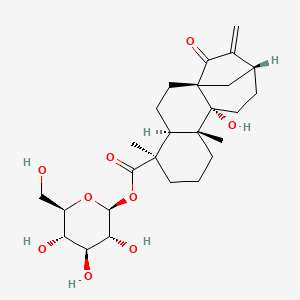
2-Methyl Harmine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl Harmine-d3 is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyridoindole core, which is a fused ring system combining pyridine and indole moieties
Preparation Methods
The synthesis of 2-Methyl Harmine-d3 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors to form the fused pyridine and indole rings. Commonly used reagents include cyclization agents such as polyphosphoric acid or Lewis acids like aluminum chloride.
Deuteration: The incorporation of deuterium atoms into the methoxy group is carried out using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a suitable catalyst.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired this compound, followed by purification using techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
2-Methyl Harmine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Addition: Addition reactions involve the addition of atoms or groups to the compound. For example, hydrogenation reactions using hydrogen gas and a catalyst can add hydrogen atoms to the compound.
Scientific Research Applications
2-Methyl Harmine-d3 has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases. Its deuterated form may offer advantages in terms of metabolic stability and pharmacokinetics.
Industry: The compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in fields such as materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-Methyl Harmine-d3 involves its interactions with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.
Radical Scavenging: The compound may act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
2-Methyl Harmine-d3 can be compared with other similar compounds, such as:
1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium: This compound lacks the deuterated methoxy group, which may affect its reactivity and biological activity.
7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium: This compound contains a non-deuterated methoxy group, which may result in different pharmacokinetic properties compared to the deuterated form.
1,2-dimethyl-7-(methoxy)-9H-pyrido[3,4-b]indol-2-ium: This compound has a similar structure but lacks the deuterium atoms, which may influence its stability and interactions with biological targets.
Properties
Molecular Formula |
C₁₄H₁₂D₃N₂O |
|---|---|
Molecular Weight |
230.3 |
Synonyms |
7-(Methoxy-d3)-1,2-dimethyl-9H-pyrido[3,4-b]indolium; N-Methylharmine-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide](/img/structure/B1151952.png)

![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(213C)octadec-4-en-2-yl]hexanamide](/img/structure/B1151961.png)
